Oral Bioavailability: beta-Acetyldigoxin Solution 94% vs. Digoxin Solution 79.2%
In a single-dose crossover study with eleven healthy volunteers, β-acetyldigoxin administered orally in an alcoholic solution demonstrated nearly complete absorption with a mean bioavailability of 94%, compared to a corresponding digoxin solution which achieved only 79.2% bioavailability [1]. The same study found β-acetyldigoxin tablet formulations (Novodigal®) achieved a mean bioavailability of 81%, significantly exceeding the 63.5% bioavailability observed for digoxin tablets (Digacin®) [1]. A subsequent independent study confirmed these findings, reporting mean bioavailability for β-acetyldigoxin tablets of 91.2% (range 73.1–118.1) and for solution of 93.8% (range 65.7–114.8) using trough value analysis [2].
| Evidence Dimension | Oral bioavailability (F%) in healthy human volunteers |
|---|---|
| Target Compound Data | Solution: 94%; Tablets: 81–91.2% |
| Comparator Or Baseline | Digoxin solution: 79.2%; Digoxin tablets (Digacin®): 63.5% |
| Quantified Difference | Solution: +14.8 absolute percentage points (1.19-fold relative); Tablets: +17.5 to +27.7 absolute percentage points (1.28- to 1.44-fold relative) |
| Conditions | Healthy volunteers; single-dose crossover study; oral administration; bioavailability calculated relative to intravenous digoxin standard |
Why This Matters
The quantifiable 15–28 percentage point bioavailability advantage over digoxin translates directly to more predictable systemic exposure and reduced inter-individual variability, which are critical procurement considerations for formulations requiring narrow therapeutic index management.
- [1] Flasch H. [Bioavailability of beta-acetyldigoxin and digoxin]. Klin Wochenschr. 1975;53(18):873-877. doi:10.1007/BF01466961. View Source
- [2] Dreyer M, Dammann HG, Endell W, Rudolph M, Iven H. [Absolute bioavailability of beta-acetyldigoxin from tablets and drops in healthy subjects]. Arzneimittelforschung. 1992;42(3):303-306. View Source
